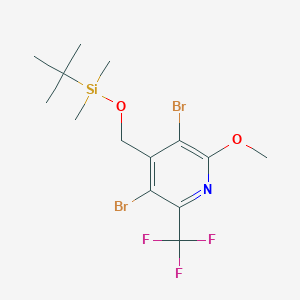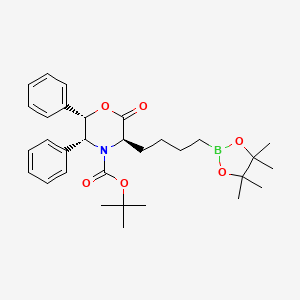
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER
概要
説明
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C11H19NO4. It is also known as (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those related to cholesterol management.
準備方法
The synthesis of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves several steps. One common method includes the conversion of a halo hydroxyester or other activated dihydroxyester into the desired product through a series of reactions . The process typically involves the use of reagents such as methanesulfonic acid and solvents like acetone and 2,2-dimethoxypropane . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for compounds that can modulate biological pathways.
Medicine: This compound is crucial in the development of pharmaceuticals, particularly those targeting cholesterol synthesis and management.
作用機序
The mechanism of action of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves its role as an intermediate in the synthesis of compounds that inhibit enzymes like HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol, and its inhibition leads to reduced cholesterol levels in the body . The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.
類似化合物との比較
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER can be compared with similar compounds such as:
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is used in the synthesis of rosuvastatin, another cholesterol-lowering drug.
(4R-Cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: An intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for the synthesis of potent cholesterol-lowering agents.
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
tert-butyl 6-cyano-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3 |
InChIキー |
NQTYMGFSEOSJKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)



![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)







